1,3,5-Triiodobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Triiodobenzene derivatives can be achieved through multi-step chemical reactions starting from benzene. For example, 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) is synthesized from benzene by a straightforward two-step reaction, showcasing the versatility of benzene as a precursor for functional energetic materials with high thermal stability (Zhao et al., 2019).
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives, including 1,3,5-Triiodobenzene, can be characterized using techniques like X-ray diffraction. These analyses reveal the distortion of the benzene ring from its ideal symmetry due to the presence of substituents and provide insight into the molecular geometry and electronic structure of the compound. For instance, studies on similar compounds show the effects of substitution on the benzene ring's electronic states and geometry (Slipchenko & Krylov, 2003).
Chemical Reactions and Properties
The chemical reactivity of 1,3,5-Triiodobenzene is influenced by the iodine substituents, which can undergo various chemical reactions. These reactions can include electrophilic substitution, coupling reactions, and nucleophilic substitution, depending on the reaction conditions and the presence of other functional groups in the molecule.
Physical Properties Analysis
The physical properties of 1,3,5-Triiodobenzene, such as melting point, boiling point, and density, are significantly influenced by the heavy iodine atoms attached to the benzene ring. These properties can be studied using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable information for applications in materials science and engineering (Liu et al., 2015).
Scientific Research Applications
Electronic and Molecular Structure
- The electronic structure and ground state of 1,3,5-tridehydrobenzene triradical are characterized through electronic structure calculations, revealing important details about its molecular symmetry and energy states, which are crucial for the design and interpretation of photoelectron experiments (Slipchenko & Krylov, 2003).
Molecular Scaffold and Synthetic Procedures
- 1,3,5-Tri(halosubstituted) 2,4,6-triethylbenzene compounds, including 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, are utilized as scaffolds for molecular receptors, with detailed synthetic procedures provided, illustrating the compound's versatility in chemical synthesis (Wallace et al., 2005).
Functional Energetic Materials
- 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB) is derived from benzene and is noted for its balance between performance and high thermal stability, making it a suitable ingredient for agent defeat weapons (ADWs) due to its high density, good detonation performance, and significant iodine content (Zhao et al., 2019).
Molecular Recognition and Supramolecular Chemistry
- 1,3,5-Triethylbenzenes are used as supramolecular templates to organize molecular-recognition elements, with the steric-gearing effect of the 1,3,5-triethylbenzene template believed to direct binding elements toward the same face of the central ring, increasing binding affinity (Wang & Hof, 2012).
Electrochemistry and Spectroelectrochemistry
- The electrochemical and in situ ESR/UV/Vis/NIR spectroelectrochemical techniques are used to study model structures of 1,3,5-triarylbenzenes, highlighting the oxidative polymerization and stability of the charged dimer formed, which is significant for understanding the electronic properties of such compounds (Rapta et al., 2012).
Structural Analysis and Crystallography
- Studies on 1,3,5-trifluoro-2,4,6-triiodobenzene and related compounds provide insights into the structural competition between π⋯π interactions and halogen bonds, aiding in the understanding of molecular interactions and crystal engineering (Ji et al., 2013).
Future Directions
properties
IUPAC Name |
1,3,5-triiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJJIHGDBUBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211647 | |
Record name | Benzene, 1,3,5-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triiodobenzene | |
CAS RN |
626-44-8 | |
Record name | 1,3,5-Triiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,5-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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